molecular formula C13H18N2O2 B5399524 (4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE

(4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE

Cat. No.: B5399524
M. Wt: 234.29 g/mol
InChI Key: YTMQOESMNDCBLP-UHFFFAOYSA-N
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Description

(4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an allyl group attached to the piperazine ring and a furan ring substituted with a methyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE typically involves the reaction of 4-allylpiperazine with 5-methyl-2-furylmethanone. The reaction is carried out in the presence of a suitable solvent, such as N,N-dimethylformamide (DMF), and a base, such as lithium hydride. The reaction mixture is stirred at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The allyl and furan groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to bacterial enzymes, thereby inhibiting their activity and leading to antibacterial effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-ALLYLPIPERAZINO)(5-METHYL-2-FURYL)METHANONE is unique due to its specific combination of an allyl group and a methyl-substituted furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(5-methylfuran-2-yl)-(4-prop-2-enylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-6-14-7-9-15(10-8-14)13(16)12-5-4-11(2)17-12/h3-5H,1,6-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTMQOESMNDCBLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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